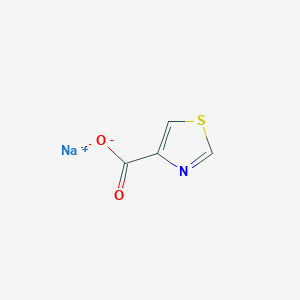

Sodium 1,3-thiazole-4-carboxylate

Description

Historical Context and Evolution of Thiazole (B1198619) Chemistry

The story of thiazole chemistry began in the late 19th century. chemicalbook.com A pivotal moment in this field was the Hantzsch thiazole synthesis, first described by Arthur R. Hantzsch in 1887. sigmaaldrich.com This reaction, which involves the condensation of α-haloketones with thioamides, provided a versatile and efficient method for creating the thiazole ring system and remains a fundamental synthesis strategy today. sigmaaldrich.comhymasynthesis.com Early work by chemists like Hantzsch and his contemporary Victor Meyer, who discovered thiophene (B33073), laid the groundwork for understanding these five-membered heterocycles. sigmaaldrich.comchemsrc.com

The significance of the thiazole ring was profoundly highlighted with the discovery of its presence in Vitamin B1 (thiamine). simsonpharma.comchemscene.com This discovery spurred further research into thiazole-containing compounds, leading to the identification of the thiazole moiety in other natural products like penicillin, which contains a reduced thiazole (thiazolidine) ring. simsonpharma.comsigmaaldrich.com Over the decades, the field has evolved from fundamental synthesis and characterization to the development of a vast library of thiazole derivatives with a wide array of applications. simsonpharma.comorganic-chemistry.org

Significance of 1,3-Thiazole Core in Heterocyclic Chemistry

The 1,3-thiazole ring is a five-membered heterocyclic compound containing a sulfur and a nitrogen atom at positions 1 and 3, respectively. researchgate.netcaymanchem.com This structure imparts a unique set of chemical and physical properties. The thiazole ring is considered aromatic due to the delocalization of pi-electrons, which confers significant stability to the molecule. chemicalbook.comresearchgate.net

The presence of both a sulfur and a nitrogen atom makes the thiazole ring a "privileged scaffold" in medicinal chemistry. bldpharm.combldpharm.com This means the core structure is frequently found in biologically active compounds and can interact with multiple biological targets. bldpharm.comnih.gov The nitrogen atom acts as a base, while the C2 proton is notably acidic, allowing for a variety of chemical modifications at this position. sigmaaldrich.comresearchgate.net Electrophilic substitution reactions typically occur at the C5 position. nih.gov This versatility in reactivity allows chemists to systematically modify thiazole derivatives to fine-tune their properties for specific applications, ranging from pharmaceuticals to materials science. nih.govnih.gov

The thiazole core is a key component in numerous FDA-approved drugs, highlighting its therapeutic importance. nih.gov These include antimicrobial, anti-inflammatory, anticancer, and antiviral agents. Furthermore, thiazole derivatives are found in a variety of natural products, many of which are sourced from marine organisms and microbes. bldpharm.comnih.gov

Overview of Academic Research Trajectories for Thiazole Carboxylates

Academic research into thiazole carboxylates, such as thiazole-4-carboxylic acid and its salts, is a vibrant and expanding area. A significant portion of this research is driven by the quest for new therapeutic agents. Scientists have designed and synthesized numerous series of thiazole-4-carboxylic acid derivatives to evaluate their potential as inhibitors of various enzymes or as agents against diseases like cancer. bldpharm.com

For instance, research has focused on creating 2-amino-1,3-thiazole-4-carboxylic acid derivatives and testing their fungicidal and antiviral activities. Other studies have explored thiazole-5-carboxylic acid derivatives as potential xanthine (B1682287) oxidase inhibitors for the treatment of gout. The synthesis of these compounds often employs classic reactions like the Hantzsch synthesis, followed by modifications to the core structure to build a library of related molecules for structure-activity relationship (SAR) studies. These studies are crucial for identifying the specific structural features that lead to enhanced biological activity.

While much of the published research focuses on the parent carboxylic acids or their ester and amide derivatives, the corresponding sodium salts like Sodium 1,3-thiazole-4-carboxylate are implicitly important. As a salt, the compound generally exhibits increased water solubility compared to its parent acid, which can be a desirable property in various research and application contexts. The formation of the sodium salt is a straightforward acid-base reaction from the parent thiazole-4-carboxylic acid.

Chemical Compound Data

Below are tables detailing the properties of the parent acid, Thiazole-4-carboxylic acid, and the projected properties for its sodium salt, this compound.

Table 1: Properties of Thiazole-4-carboxylic acid

| Property | Value | Reference |

| CAS Number | 3973-08-8 | researchgate.net |

| Molecular Formula | C₄H₃NO₂S | researchgate.net |

| Molecular Weight | 129.14 g/mol | researchgate.net |

| Appearance | Solid | researchgate.net |

| Melting Point | 195-199 °C | researchgate.net |

| Functional Group | Carboxylic acid | researchgate.net |

Table 2: Properties of this compound (Projected)

| Property | Value | Reference |

| CAS Number | Not explicitly found in searches | |

| Molecular Formula | C₄H₂NNaO₂S | |

| Molecular Weight | 151.12 g/mol | |

| Appearance | Expected to be a solid | |

| Solubility | Expected to be more water-soluble than the parent acid |

Mentioned Compounds

Properties

IUPAC Name |

sodium;1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO2S.Na/c6-4(7)3-1-8-2-5-3;/h1-2H,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSROCMPMLGILQG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2NNaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235440-96-6 | |

| Record name | sodium 1,3-thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3 Thiazole 4 Carboxylate Frameworks

Classical and Contemporary Ring-Forming Methodologies

Hantzsch Thiazole (B1198619) Synthesis and Its Mechanistic Variants

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the preparation of thiazole derivatives. bepls.comsynarchive.com The classical approach involves the condensation reaction between an α-halocarbonyl compound and a thioamide. bepls.comnih.gov The reaction proceeds through a multistep pathway that begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. researchgate.net This method is known for its high yields and simplicity.

The general mechanism can be summarized as follows:

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone to form an intermediate.

Cyclization: An intramolecular nucleophilic attack by the nitrogen atom onto the carbonyl carbon leads to the formation of a five-membered ring intermediate.

Dehydration: Elimination of a water molecule results in the formation of the aromatic 1,3-thiazole ring.

A common variation of this synthesis utilizes thiourea in place of a thioamide, leading to the formation of 2-aminothiazole derivatives. For instance, the reaction of an α-bromoester with thiourea provides a direct route to 2-aminothiazole-4-carboxylates. google.comnih.gov

Table 1: Examples of Hantzsch Thiazole Synthesis for Thiazole-4-Carboxylate Derivatives

| α-Halocarbonyl Compound | Thioamide/Thiourea | Product | Reference |

|---|---|---|---|

| Ethyl bromopyruvate | Thiourea | Ethyl 2-aminothiazole-4-carboxylate | google.com |

| α-Bromo-β-keto esters | Thiourea | 2-Amino-4-alkyl/arylthiazole-5-carboxylates | organic-chemistry.org |

Cyclization Reactions Involving Alpha-Halo Esters with Thioureas or Thiosemicarbazides

The reaction of α-halo esters with thiourea is a well-established method for the synthesis of 2-aminothiazole-4-carboxylate esters. This reaction follows the general principles of the Hantzsch synthesis. A notable, environmentally friendly approach involves a one-pot synthesis in an aqueous phase using β-cyclodextrin as a supramolecular catalyst. organic-chemistry.org This method allows for the in-situ α-halogenation of β-keto esters with N-bromosuccinimide (NBS), followed by cyclization with thiourea. organic-chemistry.org

Thiosemicarbazides can also be employed in cyclization reactions to form thiazole derivatives. The reaction of thiosemicarbazones with α-haloketones or α-halo esters can lead to the formation of 2-(substituted-hydrazinyl)-thiazoles. nih.govijper.org For example, thiosemicarbazones can undergo heterocyclization with phenacyl bromide to yield the corresponding thiazole derivatives. ijper.org

Condensation-Oxidation Sequences for Thiazole-4-Carboxylates (e.g., from L-cysteine derivatives)

An alternative and efficient route to the thiazole-4-carboxylate framework utilizes readily available amino acids, such as L-cysteine. A patented method describes a multi-step process starting from L-cysteine hydrochloride and formaldehyde. google.com

The synthetic sequence involves:

Condensation and Esterification: L-cysteine hydrochloride reacts with formaldehyde to undergo condensation, followed by esterification to yield methyl thiazolidine-4-carboxylate. google.comnanobioletters.com

Oxidation: The thiazolidine ring is then oxidized to the aromatic thiazole ring using an oxidizing agent like manganese dioxide (MnO2). google.comresearchgate.net This step is crucial for the aromatization of the heterocyclic ring.

Hydrolysis: The resulting methyl thiazole-4-carboxylate is hydrolyzed to afford thiazole-4-carboxylic acid. google.com

This methodology offers the advantage of using inexpensive and readily available starting materials and proceeds under relatively mild reaction conditions. google.com

Table 2: Synthesis of Thiazole-4-carboxylic Acid from L-cysteine

| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | L-cysteine hydrochloride, Formaldehyde | Pyridine, Methanol/HCl(g) | Methyl thiazolidine-4-carboxylate | - | google.com |

| 2 | Methyl thiazolidine-4-carboxylate | MnO2, Acetonitrile, 80°C | Methyl thiazole-4-carboxylate | 70.8-80.8% | google.com |

| 3 | Methyl thiazole-4-carboxylate | 10% aq. NaOH, reflux; then HCl | Thiazole-4-carboxylic acid | 89.4-95.6% | google.com |

Functionalization and Derivatization Approaches to 1,3-Thiazole-4-Carboxylates

Once the 1,3-thiazole-4-carboxylate core is synthesized, further modifications can be introduced at various positions of the thiazole ring to generate a library of derivatives with diverse properties.

Introduction of Substituents at Thiazole C2, C5, and N3 Positions

The reactivity of the thiazole ring dictates the positions at which substituents can be introduced. The electron distribution in the thiazole ring makes the C2 position susceptible to nucleophilic attack, while electrophilic substitution preferentially occurs at the C5 position. researchgate.netresearchgate.net The nitrogen atom at the N3 position can undergo alkylation. pharmaguideline.comwikipedia.org

C2-Position: The proton at the C2 position of the thiazole ring is the most acidic and can be removed by strong bases like organolithium reagents to generate a nucleophilic center. researchgate.netwikipedia.org This allows for the introduction of various electrophiles at this position. researchgate.net

C5-Position: The C5 position is the most electron-rich carbon and is the primary site for electrophilic substitution reactions such as halogenation and nitration. researchgate.netpharmaguideline.com Palladium-catalyzed C-H activation has also been utilized for the regioselective arylation of the C5-position of thiazole-4-carboxylates. researchgate.netscispace.com

N3-Position: The nitrogen atom at the N3 position can be alkylated using alkyl halides to form thiazolium salts. pharmaguideline.comwikipedia.org This quaternization of the nitrogen atom can further influence the reactivity of the thiazole ring. researchgate.net

Esterification and Hydrolysis Processes of Thiazole-4-Carboxylic Acids

The carboxylate group at the C4 position provides a convenient handle for further derivatization through esterification and hydrolysis reactions.

Esterification: Thiazole-4-carboxylic acid can be converted to its corresponding esters through various standard esterification methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common and effective method. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction towards the ester product. masterorganicchemistry.com

Hydrolysis: The hydrolysis of thiazole-4-carboxylate esters to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. google.comgoogle.com Basic hydrolysis, often using an aqueous solution of a strong base like sodium hydroxide followed by acidification, is a frequently employed method. google.com For example, methyl thiazole-4-carboxylate can be hydrolyzed by refluxing with a 10% aqueous sodium hydroxide solution, followed by acidification with hydrochloric acid to precipitate the thiazole-4-carboxylic acid. google.com

Salt Formation Strategies (e.g., conversion to Sodium 1,3-thiazole-4-carboxylate)

The synthesis of this compound is primarily achieved through the neutralization of 1,3-thiazole-4-carboxylic acid or by the saponification of its corresponding esters. This process represents a critical step in the purification and isolation of the carboxylate moiety.

A prevalent method involves the hydrolysis of a methyl or ethyl ester of 1,3-thiazole-4-carboxylic acid using a strong base, such as sodium hydroxide. In a typical procedure, methyl 1,3-thiazole-4-carboxylate is heated to reflux with an aqueous solution of sodium hydroxide. google.com During this reaction, the ester is hydrolyzed, forming the sodium salt of the carboxylic acid, which remains dissolved in the aqueous medium. The reaction can be monitored to completion, after which the resulting solution contains this compound.

While the salt is often an intermediate that is subsequently acidified to precipitate the free carboxylic acid google.com, the isolation of the sodium salt itself can be achieved by careful removal of the solvent under reduced pressure. The formation of the salt is a straightforward acid-base reaction governed by the pKa of the carboxylic acid and the strength of the base used.

Table 1: Example of Reaction for In-Situ Formation of this compound

| Reactant | Reagent | Conditions | Product (in solution) | Yield of Acid (after acidification) |

| Methyl 1,3-thiazole-4-carboxylate | 10% Aqueous Sodium Hydroxide | Reflux, 1 hour | This compound | 89-96% |

Green Chemistry and Sustainable Synthetic Routes for 1,3-Thiazole-4-Carboxylates

Recent advancements in the synthesis of 1,3-thiazole-4-carboxylates and related thiazole derivatives have been heavily influenced by the principles of green chemistry. These modern approaches focus on reducing the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Traditional methods for thiazole synthesis often involve harsh reaction conditions, toxic reagents, and complex purification procedures, leading to significant environmental concerns. bepls.com

In contrast, green synthetic strategies employ environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions like microwave or ultrasonic irradiation. bepls.combohrium.com Multi-component, one-pot reactions are particularly favored as they streamline synthetic sequences, thereby reducing solvent usage and waste generated from intermediate purification steps. bepls.com The use of water as a solvent and the development of catalyst-free reactions are at the forefront of sustainable thiazole synthesis. bepls.com

Solvent-Free and Catalyst-Free Methodologies

A significant goal in green chemistry is to minimize or eliminate the use of volatile and hazardous organic solvents. Solvent-free, or solid-state, reactions offer a powerful alternative. For the synthesis of the broader thiazole framework, Hantzsch condensation reactions have been successfully performed under solvent-free conditions, providing rapid and efficient access to 2-aminothiazoles without the need for a catalyst. organic-chemistry.org

Microwave irradiation has emerged as a key technology for promoting solvent-free and catalyst-free reactions. bepls.com This technique can significantly accelerate reaction rates, often leading to higher yields and cleaner product profiles in a fraction of the time required by conventional heating. For instance, a one-pot synthesis of hydrazinyl thiazoles has been reported under solvent and catalyst-free conditions by reacting aryl ketones, thiosemicarbazide, and phenacyl bromides under microwave irradiation, with reactions completing in seconds to minutes. bepls.com

Table 2: Comparison of Green Synthetic Methods for Thiazole Derivatives

| Method | Catalyst | Solvent | Energy Source | Key Advantages |

| One-pot multi-component synthesis | Silica supported tungstosilisic acid | - | Ultrasonic Irradiation | High yields (79-90%), reusability of catalyst. bepls.com |

| Microwave-assisted synthesis | None | None | Microwave (300 W) | Rapid reaction times (30-175 s), high efficiency. bepls.com |

| Catalyst-free synthesis | None | PEG-400 | Conventional Heating (100 °C) | Simple, good yields (87-96%), use of a greener solvent. bepls.com |

Atom Economy and Waste Minimization in Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Syntheses with high atom economy are inherently more sustainable as they generate less waste.

Chemical Reactivity and Mechanistic Investigations of 1,3 Thiazole 4 Carboxylates

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole (B1198619) Ring

The thiazole ring exhibits distinct reactivity towards electrophilic and nucleophilic reagents, which is largely influenced by the electron distribution within the ring. The lone pair of electrons on the nitrogen atom makes it susceptible to protonation. pharmaguideline.com In the thiazole ring, the C2 position is the most electron-deficient, the C4 position is nearly neutral, and the C5 position is comparatively electron-rich. pharmaguideline.com

Electrophilic Substitution: Due to the electronic properties of the ring, electrophilic substitution reactions preferentially occur at the C5 position, which is the most nucleophilic carbon atom. pharmaguideline.com If the C5 position is already substituted, electrophilic attack at other positions becomes significantly more difficult. pharmaguideline.com The presence of the electron-withdrawing carboxylate group at the C4 position further deactivates the ring towards electrophilic attack, reinforcing the preference for substitution at C5.

Nucleophilic Substitution: Nucleophilic substitution on the thiazole ring typically requires the presence of a good leaving group, such as a halogen. The electron-deficient nature of the C2 and, to a lesser extent, the C4 and C5 positions makes them susceptible to nucleophilic attack, leading to the displacement of a leaving group. pharmaguideline.comnih.gov For instance, the reaction of (Z)-(2-acetoxyvinyl)phenyl-λ3-iodanes with thioamides can lead to the formation of 2,4-disubstituted thiazoles through a process involving nucleophilic substitution. nih.gov

Oxidation and Reduction Pathways of the Thiazole Core and Its Substituents

The thiazole ring and its precursors can undergo various oxidation and reduction reactions, which are fundamental for both the synthesis and metabolism of these compounds.

Oxidation Pathways: A facile and environmentally benign method for the synthesis of 1,3-thiazole-4-carboxylates involves the oxidation of the corresponding 4-carboxylate thiazolines. researchgate.net This transformation can be achieved using molecular oxygen, and the reaction is often facilitated by the presence of a base. researchgate.net The proposed mechanism suggests that the base promotes the formation of an enolate intermediate, which is a prerequisite for the subsequent oxidation and aromatization to the thiazole ring. researchgate.net The presence of electron-poor groups on the thiazoline (B8809763) ring can further facilitate this oxidation process. researchgate.net

Enzymatic oxidation has also been observed in related systems. For example, L-thiazolidine-4-carboxylate (a fully reduced thiazole ring analog) can be oxidized by the enzyme Δ1-pyrroline-5-carboxylate reductase in Escherichia coli. nih.gov

Reduction Pathways: The aromatic thiazole ring is generally stable towards reduction. It can withstand catalytic hydrogenation with platinum and reduction with metals in hydrochloric acid. pharmaguideline.com However, reduction using Raney nickel can lead to the cleavage of the ring through desulfurization, resulting in subsequent degradation of the molecule. pharmaguideline.com

Carboxylate Group Transformations (e.g., decarboxylation, amide formation, anhydride (B1165640) formation)

The carboxylate group at the C4 position is a versatile functional handle that allows for a variety of chemical modifications, enabling the synthesis of diverse derivatives.

Amide Formation: One of the most common transformations is the formation of amides. This is typically achieved by activating the carboxylic acid, for example, with coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), followed by reaction with a primary or secondary amine. acs.org This method has been successfully used to synthesize a variety of N-substituted thiazole-5-carboxamides, and the principle is directly applicable to the 4-carboxylate isomers. acs.org

Hydrazide Formation: Similarly, the carboxylate group can be converted into a carbohydrazide. This derivative is typically synthesized from the corresponding ester (e.g., ethyl thiazole-4-carboxylate) by reaction with hydrazine (B178648) hydrate. The resulting thiazole-4-carbohydrazide (B19371) is a stable compound that can serve as a precursor for further synthetic elaborations. nih.gov

Other Transformations: While less specifically documented for sodium 1,3-thiazole-4-carboxylate in the provided context, standard carboxylic acid chemistry suggests other transformations are feasible. These include the formation of anhydrides by reaction with an acid chloride or another carboxylic acid under dehydrating conditions, and decarboxylation, which typically requires harsh conditions such as high temperatures, sometimes in the presence of a catalyst, due to the stability of the aromatic carboxylate.

Table 1: Summary of Carboxylate Group Transformations

| Transformation | Reagents/Conditions | Product |

|---|

Transition Metal-Mediated Transformations and Catalysis Involving Thiazole-4-Carboxylates

Transition metal catalysis has become an indispensable tool for the functionalization of heterocyclic compounds, including thiazole-4-carboxylates. These methods allow for the direct formation of carbon-carbon and carbon-heteroatom bonds, often with high regioselectivity. nih.gov

Direct C-H bond activation is a powerful strategy for the functionalization of thiazoles, avoiding the need for pre-functionalized starting materials. researchgate.net The most reactive site on the thiazole ring for C-H activation is typically the C5 position.

A notable example is the Palladium(II)-catalyzed oxidative Heck coupling of thiazole-4-carboxylates. researchgate.netmdpi.com This reaction allows for the direct alkenylation of the thiazole ring at the C5 position. The process is efficient and can be performed without the use of special ligands or acidic additives, yielding the desired products in moderate to good yields. mdpi.com

Table 2: Pd(II)-Catalyzed C5-Alkenylation of Ethyl Thiazole-4-carboxylate

| Alkene | Catalyst | Oxidant | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl acrylate | Pd(OAc)₂ | Ag₂CO₃ | TFA | 75% | mdpi.com |

| n-Butyl acrylate | Pd(OAc)₂ | Ag₂CO₃ | TFA | 81% | mdpi.com |

| Methyl methacrylate | Pd(OAc)₂ | Ag₂CO₃ | TFA | 56% | mdpi.com |

Data derived from a study on related thiazole-4-carboxylates. mdpi.com

Similarly, Pd-catalyzed direct arylation reactions have been developed for thiazole derivatives, also showing a strong preference for the C5 position. acs.org These transformations typically proceed through a Pd(0)/Pd(II) catalytic cycle and provide an efficient route to 5-arylthiazoles. acs.org While some methods require ligands, ligand-free conditions have also been successfully developed. acs.org The regioselectivity is often rationalized by a change in the mechanistic pathway between electrophilic palladation and base-promoted C-H metalation. nih.gov

Thiazole-4-carboxylates can act as versatile ligands in coordination chemistry, binding to metal centers through the nitrogen atom of the thiazole ring and/or the oxygen atoms of the carboxylate group. The ability to form stable metal chelates is a key feature of their chemical behavior. acs.org

The formation constants (Kf) for complexes between related thiazole-based ligands and various metal ions, including Pd(II), Cu(II), and Fe(III), have been evaluated, indicating the formation of highly stable metal chelates in solution. acs.org The negative Gibbs free energy (ΔG°) associated with these formation reactions suggests that the chelation process is spontaneous. acs.org The resulting metal complexes can themselves be effective catalysts. For example, novel Pd(II) complexes bearing thiazole-derived ligands have been synthesized and used as reusable catalysts for multicomponent reactions to produce other bioactive heterocyclic compounds. acs.org The coordination of the thiazole-4-carboxylate to a metal center can influence the electronic properties of the ring, potentially altering its reactivity in subsequent transformations.

Advanced Spectroscopic and Structural Characterization of 1,3 Thiazole 4 Carboxylate Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1,3-thiazole-4-carboxylate derivatives in solution. By analyzing the chemical shifts (δ), coupling constants (J), and through-space correlations from various 1D and 2D NMR experiments, chemists can precisely determine the connectivity of atoms and the spatial arrangement of substituents, confirming both regiochemistry and stereochemistry. ipb.pt

Proton (¹H) NMR spectra provide critical information about the electronic environment of hydrogen atoms. For instance, the proton on the thiazole (B1198619) ring (H-5) typically appears as a distinct singlet in a specific region of the spectrum, confirming the 4-carboxylate substitution pattern. nih.gov The chemical shifts of protons on substituent groups attached to the thiazole core can also provide evidence for their location. researchgate.netresearchgate.net

Carbon-¹³ (¹³C) NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton. The chemical shifts of the thiazole ring carbons (C2, C4, and C5) and the carboxylate carbon (COO⁻) are highly characteristic. cdnsciencepub.com Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) help differentiate between CH, CH₂, and CH₃ groups, while 2D experiments such as Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded proton and carbon atoms. rsc.org Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for establishing long-range (2-3 bond) H-C connectivities, which is vital for assigning the regiochemistry of substituents on the thiazole ring. ipb.ptnih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine through-space proximity between protons, which is key for assigning stereochemistry in more complex derivatives. nih.gov

Table 1: Representative NMR Data for 1,3-Thiazole Derivatives

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity / Coupling Constants (J) | Notes |

|---|---|---|---|

| ¹H NMR | |||

| Thiazole H-5 | 8.90 - 9.31 | s or d (J ≈ 1.8 Hz) | Position is highly dependent on other ring substituents. nih.gov |

| NH (Amine) | 7.7 - 13.7 | br s | Broad singlet, position is solvent and concentration dependent. rsc.org |

| CH₂ (Ethyl Ester) | 4.0 - 4.5 | q (J ≈ 7.1 Hz) | Quartet due to coupling with CH₃ protons. rsc.org |

| CH₃ (Ethyl Ester) | 1.1 - 1.4 | t (J ≈ 7.1 Hz) | Triplet due to coupling with CH₂ protons. rsc.org |

| ¹³C NMR | |||

| C=O (Carboxylate) | 165 - 168 | - | Carbonyl carbon of the ester or acid group. rsc.org |

| Thiazole C2 | 150 - 158 | - | Chemical shift influenced by N and S atoms. nih.govcdnsciencepub.com |

| Thiazole C4 | 125 - 148 | - | Carbon bearing the carboxylate group. nih.govrsc.org |

Note: Chemical shifts are highly dependent on the specific substituents and the solvent used.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture and Crystal Packing Analysis

Single Crystal X-ray Diffraction (SC-XRD) offers definitive proof of molecular structure in the solid state, providing precise atomic coordinates, bond lengths, bond angles, and torsional angles. This technique is unparalleled for establishing the three-dimensional architecture of 1,3-thiazole-4-carboxylate derivatives and understanding the supramolecular synthons that govern their crystal packing. researchgate.net

The analysis of a crystal structure reveals the planarity of the thiazole ring and the orientation of the carboxylate group relative to it. nih.gov For example, in the structure of a silver(I) complex with 1,3-thiazole-2-carboxylic acid, the Ag(I) ion is linearly coordinated by two nitrogen atoms from two different thiazole ligands. researchgate.net Such studies confirm the coordination modes in metal complexes.

Table 2: Illustrative Crystallographic Data for a 1,3-Thiazole Derivative

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| S1-C2 Bond Length | 1.727 (4) Å | nih.gov |

| S1-C5 Bond Length | 1.716 (3) Å | nih.gov |

| C2-N3 Bond Length | 1.32 Å (approx.) | General Thiazole |

| N3-C4 Bond Length | 1.38 Å (approx.) | General Thiazole |

| C4-C5 Bond Length | 1.37 Å (approx.) | General Thiazole |

Note: Data are representative and vary significantly between different derivatives.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which allows for the unambiguous confirmation of its elemental composition and molecular formula. nih.gov For 1,3-thiazole-4-carboxylate derivatives, HRMS provides the high-accuracy mass-to-charge (m/z) ratio of the molecular ion, distinguishing it from other ions with the same nominal mass.

In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways of these molecules. researchgate.net By inducing fragmentation of the isolated molecular ion, a characteristic pattern of product ions is generated, which serves as a structural fingerprint. sapub.org The fragmentation of the thiazole ring and the loss of substituents follow predictable pathways, providing valuable information for structural confirmation. researchgate.netresearchgate.net

Common fragmentation processes for thiazole derivatives include the loss of small, stable molecules like N₂, CO, and the cleavage of substituent groups. nih.govrsc.org For example, a primary fragmentation pathway for many 1,2,3-thiadiazoles involves the loss of a nitrogen molecule (N₂) from the molecular ion. rsc.org The mass spectrum of thiazole derivatives often shows the molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺), and sometimes an M+2 peak due to the natural abundance of the ³⁴S isotope, which further supports the presence of sulfur in the molecule. researchgate.netsapub.org

Table 3: Common Fragmentation Patterns in Mass Spectra of Thiazole Derivatives

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Interpretation |

|---|---|---|---|

| M⁺ | M - 28 | N₂ | Characteristic loss from certain thiadiazole rings. nih.gov |

| M⁺ | M - 42 | CH₂CO | Loss of a ketene (B1206846) fragment from an acetyl group. researchgate.net |

| [M+H]⁺ | [M+H - R]⁺ | R• | Cleavage of a substituent group. researchgate.net |

| M⁺ | M - CO | CO | Decarbonylation, often from the ring or a carboxyl group. sapub.org |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a rapid and non-destructive method for identifying functional groups within a molecule. youtube.com The spectra arise from the vibrations of chemical bonds (stretching, bending, rocking), and the frequencies of these vibrations are characteristic of specific bond types and their chemical environment. esisresearch.org

For 1,3-thiazole-4-carboxylate derivatives, IR and Raman spectra provide clear signatures for the key structural components. The C=O stretching vibration of the carboxylate group typically appears as a strong band in the IR spectrum between 1650-1800 cm⁻¹. scialert.net The C=N and C=C stretching vibrations within the thiazole ring are found in the 1400-1600 cm⁻¹ region. esisresearch.org The C-S stretching mode of the thiazole ring can be observed at lower wavenumbers, typically in the 600-800 cm⁻¹ range. scialert.net

The presence of other functional groups, such as amino (-NH₂) or hydroxyl (-OH) groups, is also readily identified. For instance, N-H stretching vibrations of an amino group appear in the 3200-3500 cm⁻¹ region, often as one or two distinct bands for primary amines. ulpgc.esyoutube.com The analysis of these spectra allows for quick confirmation of the functional groups present in the synthesized molecule and can also provide information on intermolecular interactions, such as hydrogen bonding, which can cause shifts in vibrational frequencies. ulpgc.es

Table 4: Characteristic Vibrational Frequencies for 1,3-Thiazole-4-Carboxylate Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| N-H (Amine) | Stretching | 3200 - 3500 | 3200 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 | 3000 - 3100 |

| C=O (Carboxylate) | Stretching | 1650 - 1800 | 1650 - 1800 |

| C=N / C=C (Thiazole Ring) | Stretching | 1400 - 1600 | 1400 - 1600 |

Sources: esisresearch.org, scialert.net, ulpgc.es, researchgate.net

Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions in Crystalline States

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions that stabilize a crystal lattice. nih.gov By mapping properties onto this unique molecular surface, researchers can gain a deep understanding of the crystal packing environment. The analysis generates two-dimensional "fingerprint plots" that summarize the types and relative significance of different intermolecular contacts. researchgate.netrsc.org

This method is particularly useful for analyzing the complex network of non-covalent interactions in the crystals of 1,3-thiazole-4-carboxylate derivatives. The analysis partitions the crystal space into regions where each molecule dominates, defined by the Hirshfeld surface. The fingerprint plots provide a quantitative summary of all intermolecular contacts. nih.gov

For thiazole derivatives, Hirshfeld analysis typically reveals that H···H contacts make up a large percentage of the surface, reflecting the abundance of hydrogen atoms on the molecular periphery. nih.govnih.gov Other significant interactions include O···H/H···O, N···H/H···N, and S···H/H···S contacts, which correspond to hydrogen bonds and other dipole-dipole interactions. nih.gov The presence and relative importance of these interactions are crucial for understanding the supramolecular assembly and the resulting physicochemical properties of the solid material. researchgate.netbohrium.com

Table 5: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Thiazole Derivative

| Interaction Type | Contribution to Hirshfeld Surface (%) | Description |

|---|---|---|

| H···H | 37 - 43% | Represents contacts between hydrogen atoms on adjacent molecules. nih.govnih.gov |

| O···H / H···O | 16 - 17% | Corresponds to hydrogen bonds and other close contacts involving oxygen. nih.govnih.gov |

| S···H / H···S | ~15% | Indicates close contacts involving the thiazole sulfur atom. nih.gov |

| N···H / H···N | ~13% | Corresponds to hydrogen bonds and other close contacts involving nitrogen. nih.gov |

Note: Percentages are illustrative and specific to the analyzed crystal structure.

Theoretical and Computational Chemistry Studies on 1,3 Thiazole 4 Carboxylates

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization.nih.govnih.govpku.edu.cnnih.govresearchgate.net

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and optimizing the molecular geometry of 1,3-thiazole-4-carboxylate derivatives. nih.govnih.govpku.edu.cnnih.govresearchgate.net DFT methods, such as B3LYP, are frequently employed with various basis sets (e.g., 6-31G*, 6-311++G(d,p)) to accurately predict the geometric parameters (bond lengths and angles) and electronic properties of these molecules in their ground state. nih.govresearchgate.netresearchgate.net

Geometry optimization calculations reveal that the thiazole (B1198619) ring in these compounds is essentially planar. For instance, in a study on thiazole-5-carboxylic acid, four conformers were identified based on the orientation of the carboxylic group, with the most stable conformer having a planar structure. dergipark.org.tr The calculated geometric parameters from DFT studies are often in good agreement with experimental data obtained from techniques like X-ray diffraction, validating the computational approach. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Electronic Transitions.nih.govimperial.ac.ukresearchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of molecules. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. pku.edu.cn The HOMO-LUMO energy gap (ΔE) is an important parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

For 1,3-thiazole-4-carboxylate derivatives, the HOMO is typically distributed over the thiazole ring and the carboxylate group, indicating these are the primary sites for electrophilic attack. The LUMO is also often localized on the thiazole ring. The HOMO-LUMO energy gap calculations help in understanding the charge transfer that occurs within the molecule. researchgate.net Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions from the ground state to various excited states. nih.govdergipark.org.tr These theoretical spectra can then be compared with experimental data to understand the nature of the electronic transitions. nih.gov

Below is a table showcasing representative HOMO, LUMO, and energy gap values for a thiazole derivative, calculated using DFT.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Thiazole-5-carboxylic acid (conformer 1) | -7.2 | -1.5 | 5.7 |

| Thiazole-5-carboxylic acid (conformer 2) | -7.1 | -1.6 | 5.5 |

Note: These values are illustrative and can vary depending on the specific derivative and the level of theory used in the calculation.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction.imperial.ac.uk

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net Different colors on the MEP map indicate different potential values: red regions represent negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). Green areas represent neutral potential. researchgate.net

In 1,3-thiazole-4-carboxylate derivatives, the MEP maps typically show the most negative potential (red) around the oxygen atoms of the carboxylate group and the nitrogen atom of the thiazole ring. nih.gov These regions are therefore the most likely sites for interaction with electrophiles. The hydrogen atoms, particularly the one attached to the thiazole ring, often exhibit a positive potential (blue), making them susceptible to nucleophilic attack. nih.gov MEP analysis is instrumental in understanding intermolecular interactions, including hydrogen bonding. nih.gov

Vibrational Frequency Analysis and Correlation with Experimental Spectra.imperial.ac.uk

Vibrational frequency analysis, performed using DFT calculations, is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. researchgate.netresearchgate.net The calculated vibrational frequencies and their corresponding intensities can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes. nih.gov

For 1,3-thiazole-4-carboxylate and related compounds, theoretical vibrational analysis helps in assigning the stretching and bending modes of the thiazole ring, the carboxylate group, and other functional groups present in the molecule. For example, the characteristic C=N and C=C stretching vibrations of the thiazole ring, as well as the symmetric and asymmetric stretching of the COO- group, can be identified. researchgate.net A scaling factor is often applied to the calculated frequencies to improve the agreement with experimental values, accounting for anharmonicity and other limitations of the computational method. researchgate.net

Quantum Theory of Atoms-in-Molecules (QTAIM) and Reduced Density Gradient (RDG) Analysis for Chemical Bonding Characteristics.nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the nature of chemical bonds based on the topology of the electron density (ρ). amercrystalassn.orgwikipedia.orgwiley-vch.de By identifying bond critical points (BCPs) between atoms, QTAIM can characterize the type of interaction, whether it is a covalent bond or a weaker non-covalent interaction like a hydrogen bond. sciencearchives.org The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are key indicators of bond strength and type. sciencearchives.orgnih.gov

For 1,3-thiazole-4-carboxylates, QTAIM analysis can elucidate the nature of the bonds within the thiazole ring and between the ring and the carboxylate group. It can also be used to study intermolecular interactions in the solid state. nih.gov The Reduced Density Gradient (RDG) analysis is a complementary method that helps visualize and characterize non-covalent interactions. By plotting the RDG against the sign of the second eigenvalue of the Hessian of the electron density multiplied by the density, it is possible to identify and distinguish between hydrogen bonds, van der Waals interactions, and steric clashes.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solution Behavior

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. acs.orgnih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational flexibility of molecules and their behavior in different environments, such as in solution.

For 1,3-thiazole-4-carboxylate and its derivatives, MD simulations can be used to explore the conformational landscape and identify the most stable conformers in a given solvent. dergipark.org.tr This is particularly important for understanding how the molecule behaves in a biological environment. The simulations can also provide information about the solvation of the molecule and the dynamics of its interactions with solvent molecules. This information is crucial for a comprehensive understanding of the molecule's properties and reactivity in solution.

Molecular Docking Studies of 1,3-Thiazole-4-Carboxylate Derivatives for Intermolecular Interactions.nih.govresearchgate.netnih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a ligand (such as a 1,3-thiazole-4-carboxylate derivative) might interact with a biological target, typically a protein or enzyme. researchgate.netnih.govmdpi.comresearchgate.net

Docking studies on 1,3-thiazole-4-carboxylate derivatives have been performed to investigate their potential as inhibitors of various enzymes. researchgate.netnih.gov These studies provide detailed information about the intermolecular interactions between the ligand and the active site of the target protein, including hydrogen bonds, hydrophobic interactions, and π-π stacking. The binding affinity, often expressed as a docking score or binding energy, is calculated to estimate the strength of the interaction. nih.gov The results of molecular docking studies can guide the design and synthesis of new derivatives with improved activity. mdpi.com

The following table summarizes typical interactions observed in molecular docking studies of thiazole derivatives with protein targets.

| Type of Interaction | Description | Potential Interacting Groups on Thiazole Derivatives |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Carboxylate oxygen atoms, thiazole nitrogen atom |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | Thiazole ring, other nonpolar substituents |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Thiazole ring |

Binding Site Analysis and Elucidation of Interaction Modes

Molecular docking is a primary computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. This analysis reveals crucial information about the binding affinity and the specific interactions that stabilize the ligand-receptor complex. While direct studies on Sodium 1,3-thiazole-4-carboxylate are limited, research on its derivatives, particularly carboxamides, provides a clear picture of the potential interaction modes of the 1,3-thiazole-4-carboxylate scaffold.

Studies on thiazole carboxamide derivatives as inhibitors of enzymes like cyclooxygenase (COX) have shown that the thiazole ring and the adjacent carboxamide group are key to binding. acs.org The thiazole nitrogen atom often acts as a hydrogen bond acceptor, while the carboxylate or carboxamide moiety can form critical hydrogen bonds with amino acid residues in the active site. For instance, in the binding of thiazole carboxamide derivatives to COX-2, hydrogen bonds have been observed with residues such as ARG-120 and TYR-355. acs.org The aromatic nature of the thiazole ring also allows for π-π stacking and hydrophobic interactions with lipophilic residues within the binding pocket, such as VAL-89, VAL-523, and LEU-359. acs.org

In the context of antifungal research, molecular docking of 1,3-thiazole derivatives with lanosterol-C14α-demethylase has highlighted the importance of lipophilicity of substituents on the thiazole ring. Current time information in Edmonton, CA. Increased lipophilicity at the C4-position of the thiazole ring has been correlated with stronger binding affinity, likely due to enhanced hydrophobic interactions within the enzyme's binding pocket. Current time information in Edmonton, CA. The thiazole core itself is a versatile scaffold that can be functionalized to achieve specific interactions. For example, the introduction of a hydrazinyl group at the C2 position has been shown to improve binding affinity for the target enzyme. Current time information in Edmonton, CA.

The following table summarizes the binding interactions of some 1,3-thiazole derivatives with their respective biological targets, illustrating the common interaction patterns.

| Compound Series | Target Enzyme | Key Interacting Residues | Type of Interaction | Reference |

| Thiazole carboxamides | COX-2 | ARG-120, TYR-355 | Hydrogen Bond, π-cation | acs.org |

| Thiazole carboxamides | COX-2 | VAL-89, VAL-523, LEU-359 | Hydrophobic Interaction | acs.org |

| 2-hydrazinyl-1,3-thiazoles | Lanosterol-C14α-demethylase | Lipophilic area | Hydrophobic Interaction | Current time information in Edmonton, CA. |

These studies collectively suggest that the 1,3-thiazole-4-carboxylate scaffold can engage in a variety of interactions, including hydrogen bonding via the carboxylate group and the thiazole nitrogen, as well as hydrophobic and π-stacking interactions involving the thiazole ring. The specific nature of these interactions is, of course, dependent on the topology and amino acid composition of the target binding site.

Computational Structure-Activity Relationship (SAR) Studies for Rational Design

Computational Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. These studies are instrumental in the rational design of new molecules with improved potency and selectivity. For 1,3-thiazole-4-carboxylates, computational SAR analyses have been crucial in identifying the key structural features that govern their activity against various targets.

A common approach in computational SAR is to systematically modify the core scaffold and evaluate the effect of these modifications on binding affinity and biological activity. For example, in the development of novel anti-Candida agents, it was found that the nature of the substituent at the C4 position of the 1,3-thiazole ring significantly influences the antifungal activity. Current time information in Edmonton, CA. The binding affinity was observed to increase with the lipophilicity of the C4-substituent. Current time information in Edmonton, CA.

In the context of anticancer drug design, SAR studies on 4-substituted methoxybenzoyl-aryl-thiazoles have been conducted to explore the impact of modifications to the thiazole "B" ring and the linker to the "C" ring. nih.gov These studies have led to the design of more potent and orally bioavailable compounds. nih.gov For instance, the introduction of an amino linkage between the "A" and "B" rings resulted in the phenyl-aminothiazole (PAT) template, which maintained potent anticancer activity while exhibiting improved solubility and bioavailability. nih.gov

The following data table presents the in vitro activity of a series of novel 1,3-thiazole derivatives against breast cancer cell lines, providing a quantitative basis for SAR analysis.

| Compound | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | Reference |

| Staurosporine (control) | 6.77 | 7.03 | mdpi.com |

| Compound 4 | 5.73 | 12.15 | mdpi.com |

These quantitative data, when combined with computational modeling, allow for the development of predictive SAR models. Such models can then be used to virtually screen new, un-synthesized compounds, prioritizing those with the highest predicted activity for synthesis and further testing. This rational, computer-aided approach significantly accelerates the drug discovery process.

Applications of 1,3 Thiazole 4 Carboxylate Scaffolds in Advanced Chemical Research

Role as Versatile Building Blocks and Intermediates in Complex Organic Synthesisnih.govlifechemicals.comresearchgate.net

The 1,3-thiazole-4-carboxylate moiety is a highly versatile intermediate in organic synthesis, primarily due to the reactivity of the carboxylate group and the stability of the thiazole (B1198619) ring. nih.gov This scaffold provides a robust platform for constructing complex molecular architectures. The carboxylate group can be readily transformed into other functionalities such as amides, esters, or can be used in coupling reactions, while the thiazole ring itself can be further substituted to modulate the molecule's properties. researchgate.net Thiazoline-4-carboxylic acid, a related precursor, serves as a key intermediate in the commercial synthesis of L-cysteine. rsc.org

The structural rigidity and defined geometry of the thiazole ring make 1,3-thiazole-4-carboxylate derivatives excellent building blocks for the construction of macrocycles and polymers. Macrocyclic compounds containing the thiazole moiety, including cyclic peptides, are found in nature and exhibit a range of biological activities. lifechemicals.com

In the laboratory, chemists have exploited the thiazole-4-carboxylate scaffold to create synthetic macrocycles. For instance, pyrazole-based macrocycles have been designed and synthesized, demonstrating the utility of heterocyclic carboxylates in forming large, constrained ring systems for applications such as selective enzyme inhibition. nih.gov While this example uses a pyrazole (B372694), the principles of using a heterocyclic carboxylate as a key functional handle for macrocyclization are broadly applicable. The synthesis of thiazole-containing cyclopeptides often involves the use of thiazole-4-carboxylic acid derivatives as key components for creating these complex, cyclic structures. rsc.org

The incorporation of thiazole units into polymers is also a significant area of research. Thiazole-containing semiconducting conjugated polymers have been developed for applications in technology, leveraging the electronic properties of the heterocyclic ring. lifechemicals.com The synthesis of these materials often relies on the functionalization of thiazole building blocks, where a carboxylate group can serve as a crucial handle for polymerization reactions.

Table 1: Examples of Thiazole-Containing Complex Structures

| Structure Type | Precursor Example | Application Area |

|---|---|---|

| Cyclic Peptides | Thiazole-4-carboxylic acid derivatives | Natural Products, Drug Discovery |

| Pyrazole-based Macrocycles | 3-Aminopyrazole carboxylates | Enzyme Inhibition |

Molecular hybridization, the strategy of combining two or more different heterocyclic scaffolds into a single molecule, is a powerful approach in drug discovery to enhance efficacy and overcome resistance. researchgate.net The 1,3-thiazole-4-carboxylate core is an ideal starting point for creating such hybrid molecules.

A notable example is the synthesis of thiazole-benzimidazole hybrids. These compounds are prepared in a multi-step process starting from a precursor like ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. arkat-usa.org This thiazole derivative undergoes further reactions, such as benzylation followed by acid-catalyzed cyclocondensation with substituted benzene-1,2-diamines, to yield the final hybrid structures. arkat-usa.org Similarly, thiazole-thiophene hybrids have been synthesized and shown to possess significant biological activity. nih.gov Other hybrid systems include linking thiazole with pyrazole, pyrazoline, and 1,3,4-thiadiazole (B1197879), demonstrating the broad utility of the thiazole scaffold in creating diverse and complex heterocyclic architectures. researchgate.netnih.govderpharmachemica.com

Table 2: Synthesis of Thiazole-Benzimidazole Hybrids

| Starting Material | Reagents | Resulting Hybrid |

|---|

Development of Thiazole-Based Materials for Optoelectronics and Polymer Sciencelifechemicals.comazom.com

The unique electronic structure of the thiazole ring has led to its incorporation into advanced materials for optoelectronics and polymer science. lifechemicals.com These materials find use in devices such as organic light-emitting diodes (OLEDs) and organic solar cells. techniques-ingenieur.frsigmaaldrich.com

Thiazole-4-carboxylate derivatives are integral to the structure of certain fluorescent dyes. A prominent example is Thiazole Orange, a dye widely used in cytometry as a "light-up" probe for nucleic acids like DNA. lifechemicals.com The fluorescence of Thiazole Orange and its derivatives increases dramatically upon binding to DNA. While the parent compound may not have a free carboxylate, its synthesis and the development of its derivatives often involve intermediates where a thiazole-4-carboxylate unit is a key structural feature. The development of novel fluorimetric probes often involves the strategic combination of a fluorophore and a recognition group. nih.govnih.gov In this context, the thiazole-4-carboxylate scaffold can be functionalized to act as part of the fluorophore or be appended to a recognition moiety for detecting specific analytes. nih.govnih.gov

Conducting polymers are a class of materials that combine the electronic properties of semiconductors or metals with the processing advantages of conventional polymers. azom.comresearchgate.net π-conjugated polymers containing thiazole units are extensively studied for their potential in organic electronics. bohrium.com The thiazole ring, being an electron-deficient system, can be incorporated into polymer backbones to tune the electronic properties, such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The synthesis of these polymers often involves the polymerization of functionalized monomers. A carboxylate group on the thiazole ring can be a key reactive site for polymerization reactions, such as condensation polymerization, to form the desired polymer chain. Poly(terthiophene) derivatives bearing carboxylic acid groups, for example, have been explored as efficient photosensitizers in solar cells. azom.com While this is a thiophene (B33073) example, it highlights the role of carboxylate groups in functionalizing heterocyclic polymers for electronic applications.

Table 3: Thiazole-Based Materials in Optoelectronics

| Material Type | Core Structure | Key Feature | Application |

|---|---|---|---|

| Fluorescent Dye | Thiazole Orange | Fluorescence enhancement upon DNA binding | Cytometry, DNA detection |

Design and Synthesis of Agrochemicals with 1,3-Thiazole-4-Carboxylate Coresresearchgate.netnih.gov

The 1,3-thiazole ring is a well-established pharmacophore in the agrochemical industry, present in a variety of commercial fungicides and other crop protection agents. nih.gov The design of new agrochemicals often involves the incorporation of the thiazole nucleus, and the 1,3-thiazole-4-carboxylate scaffold serves as a valuable template for creating novel active ingredients. researchgate.net

Researchers have designed and synthesized novel pyrazole carboxylate derivatives that contain a thiazole backbone, inspired by commercially successful fungicides. researchgate.net These compounds have shown potent in vitro and in vivo activity against various agricultural fungi. The synthesis of these molecules often involves the coupling of a thiazole-containing fragment with a pyrazole carboxylic acid derivative. The resulting thiazole carboxamide structures have demonstrated significant fungicidal properties. nih.govacs.org For instance, certain thiazole derivatives have been identified as promising tubulin polymerization inhibitors, a mechanism relevant to anticancer agents but also a target in some fungicides. acs.org The versatility of the thiazole carboxamide scaffold allows for the generation of large libraries of compounds for screening and optimization of agrochemical properties. nih.gov

Table 4: Research on Thiazole-Based Agrochemicals

| Compound Class | Target | Bioactivity |

|---|---|---|

| Pyrazole carboxylate-thiazole hybrids | Agricultural fungi | Fungicidal |

Investigation into Novel Fungicidal and Herbicidal Agents (focus on chemical design)

The inherent biological activity of the thiazole ring has made it a focal point in the quest for new and effective fungicides and herbicides. researchgate.netnih.gov Researchers have systematically modified the 1,3-thiazole-4-carboxylate scaffold to explore structure-activity relationships and enhance potency against various plant pathogens and weeds.

One prominent design strategy involves the synthesis of thiazole carboxanilides. By creating a series of 2-sulfur-substituted thiazole carboxanilides through the reaction of 2-sulfur substituted thiazole carboxylic acid chlorides with substituted anilines, researchers have developed compounds with significant fungicidal potential. researchgate.net Another approach has been to incorporate the thiazole moiety into more complex heterocyclic systems. For instance, novel pyrazole carboxylate derivatives bearing a thiazole group have been synthesized and shown to exhibit potent fungicidal activity. researchgate.net The design of these compounds often draws inspiration from existing successful fungicides, utilizing strategies like scaffold hopping to create new chemical entities. researchgate.net

Furthermore, the combination of the thiazole ring with other active pharmacophores, such as isothiazole, has led to the development of hybrid molecules with dual modes of action. nih.gov For example, novel isothiazole–thiazole derivatives have been designed based on the structures of 3,4-dichloroisothiazoles, which can induce systemic acquired resistance in plants, and oxathiapiprolin, a potent oomycete fungicide. nih.gov This approach aims to create fungicides that not only directly inhibit fungal growth but also enhance the plant's own defense mechanisms. nih.gov

The following table summarizes the in vitro fungicidal activity of selected thiazole derivatives against various plant pathogens.

| Compound ID | Target Fungi | Activity | Reference |

| 6p | Phytophthora infestans, Pyricularia oryzae, Septoria tritici | Potent in vitro activity | researchgate.net |

| 6q | Phytophthora infestans, Pyricularia oryzae, Septoria tritici | Potent in vitro activity | researchgate.net |

| 6r | Phytophthora infestans, Pyricularia oryzae, Septoria tritici | Potent in vitro activity | researchgate.net |

| 226 | Botrytis cinerea, Sclerotinia sclerotiorum | EC50 values of 0.40 and 3.54 mg/L, respectively | researchgate.net |

| 6u | Pseudoperonospora cubensis, Phytophthora infestans | EC50 values of 0.046 mg L−1 and 0.20 mg L−1, respectively | nih.gov |

While the primary focus has been on fungicides, the 1,3,4-thiadiazole scaffold, a related heterocyclic system, has also been investigated for its herbicidal properties. researchgate.net

Exploration in Chemical Biology and Molecular Recognition

The 1,3-thiazole-4-carboxylate scaffold serves as a valuable tool in chemical biology for probing and understanding complex biological processes at the molecular level. Its ability to be readily functionalized allows for the creation of molecular probes and inhibitors to study enzyme mechanisms and molecular interactions. nih.govchemscene.com

Thiazole-containing compounds have been identified as potent inhibitors of various enzymes, particularly protein kinases, which are crucial regulators of cellular processes. nih.gov The study of these inhibitors provides fundamental insights into enzyme structure, function, and regulation. For example, derivatives of 1,3-thiazole-5-carboxylic acid have been identified as small-molecule inhibitors of protein kinase CK2. nih.govrsc.org Virtual screening and subsequent in vitro assays have revealed compounds with high inhibitory potency, allowing for detailed mechanistic studies. nih.govrsc.org

The following table presents examples of thiazole derivatives and their inhibitory activity against specific enzymes.

| Compound | Target Enzyme | IC50 Value | Reference |

| Compound 33 | Casein Kinase 2 (CK2) | 0.4 μM | nih.govrsc.org |

| AR-A014418 (41) | Glycogen synthase kinase-3β (GSK-3β) | 100 nM | nih.gov |

| Compound 42 | Glycogen synthase kinase-3β (GSK-3β) | 0.29 ± 0.01 nM | rsc.org |

These studies not only identify potent inhibitors but also contribute to a deeper understanding of the molecular interactions that govern enzyme-inhibitor binding.

The 1,3-thiazole scaffold is instrumental in elucidating the specific interactions between small molecules and their biological targets. Molecular docking studies and structural biology techniques are often employed to visualize and understand these interactions at an atomic level.

For instance, molecular studies of a thiazole-based inhibitor of the Abl protein kinase revealed key hydrogen bonding interactions between the nitro group of the inhibitor and the amino acid residue Met318, as well as interactions between the thiazole ring and Tyr253 and Thr315 residues. nih.gov The trifluoromethylphenyl group of the inhibitor was found to be situated within a hydrophobic pocket formed by Ile293, Leu298, and Leu354. nih.gov

In another example, docking studies of 1,3,4-thiadiazole derivatives with fibroblast stromelysin-1 suggested that these compounds could act as inhibitors by sharing binding interactions similar to the native ligand inhibitor. nih.gov Similarly, investigations into the binding mode of a 1,3,4-thiadiazole derivative within the ATP-binding site of the epidermal growth factor receptor (EGFR) identified two hydrogen bonds with the residues Met793 and Lys728. nih.gov

These detailed investigations into molecular target interactions are crucial for the rational design of more specific and potent molecular probes and inhibitors for further chemical biology research.

Q & A

Q. What are the standard synthetic routes for Sodium 1,3-thiazole-4-carboxylate, and how can reaction conditions be optimized?

this compound is typically synthesized via carboxylation of the thiazole ring followed by neutralization with sodium hydroxide. Key steps include:

- Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones or esters under basic conditions.

- Carboxylation : Direct carboxylation at the 4-position using carbon dioxide or formic acid derivatives under controlled pH.

- Neutralization : Reaction of the free acid (thiazole-4-carboxylic acid) with NaOH to yield the sodium salt .

Q. Optimization strategies :

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Key techniques include:

- NMR spectroscopy : and NMR to confirm the thiazole ring structure and carboxylate moiety.

- FT-IR : Strong absorption bands at ~1600–1650 cm (C=O stretch) and ~1400 cm (COO symmetric stretch) .

- Elemental analysis : Verify sodium content via inductively coupled plasma (ICP) or flame photometry.

- X-ray crystallography : For definitive confirmation of molecular geometry (see advanced questions) .

Q. What chromatographic methods are suitable for purity assessment and quantification?

- HPLC : Reverse-phase C18 columns with UV detection at 220–260 nm (optimal for aromatic heterocycles).

- GC-MS post-derivatization : Use isobutyl chloroformate to esterify the carboxylate for volatility, enabling precise quantification in biological matrices .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the sodium coordination environment of this compound?

Q. How do intermolecular hydrogen bonds influence the crystal packing and stability of this compound?

Q. What experimental design considerations are critical for evaluating biological activity in vitro?

- Target selection : Prioritize enzymes with thiazole-binding pockets (e.g., bacterial dihydrofolate reductase).

- Control experiments :

- Compare with non-carboxylated thiazoles to isolate carboxylate effects.

- Use sodium counterion controls (e.g., NaCl) to rule out ionic interference .

- Assay conditions : Maintain physiological pH (7.4) to prevent carboxylate protonation .

Q. How can researchers address contradictions in reported melting points and purity data?

Q. What computational methods predict the reactivity of this compound in nucleophilic environments?

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess carboxylate charge distribution.

- Frontier molecular orbitals (FMOs) : Lower LUMO energy at C5 (thiazole) suggests susceptibility to electrophilic attack .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.